2-Amino-5-chloro-3-iodopyridine
Overview
Description
2-Amino-5-chloro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and iodo substituents at the 2, 5, and 3 positions, respectively
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given its use in proteomics research , it may influence protein structure or function, but further studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-chloro-3-iodopyridine. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . It is also sensitive to light and air .
Biochemical Analysis
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-chloro-3-iodopyridine can be synthesized using 2-amino-5-chloropyridine as a starting material. The synthesis involves lithiation followed by iodination. The process typically includes the following steps:
Lithiation: 2-amino-5-chloropyridine is treated with n-butyllithium to form the lithiated intermediate.
Iodination: The lithiated intermediate is then reacted with iodine to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of appropriate solvents, temperature control, and purification techniques are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions. These reactions often require elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-Amino-5-chloro-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the development of bioactive molecules, including potential pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-3-iodopyridine: Similar in structure but with the amino group at the 5 position instead of the 2 position.
2-Chloro-3-iodopyridine: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-5-chloropyridine: Lacks the iodine atom, which affects its reactivity and applications.
Uniqueness
2-Amino-5-chloro-3-iodopyridine is unique due to the combination of amino, chloro, and iodo substituents. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research.
Properties
IUPAC Name |
5-chloro-3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONPYCYVWCDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454375 | |
Record name | 2-AMINO-5-CHLORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211308-81-5 | |
Record name | 5-Chloro-3-iodo-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211308-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-AMINO-5-CHLORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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